molecular formula C15H13IO2 B1325433 2'-Iodo-2-(2-methoxyphenyl)acetophenone CAS No. 898784-89-9

2'-Iodo-2-(2-methoxyphenyl)acetophenone

Cat. No. B1325433
M. Wt: 352.17 g/mol
InChI Key: RWXFXKDORUNIIL-UHFFFAOYSA-N
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Description

2’-Iodo-2-(2-methoxyphenyl)acetophenone is a halogenated aromatic ketone . It is a useful building block, often used in the preparation of chalcones .


Synthesis Analysis

2’-Iodoacetophenone may be used in the synthesis of indene derivatives and di-(o-acetylphenyl)acetylene . 2’-Methoxyacetophenone can be synthesized from 2’-Hydroxyacetophenone and Dimethyl sulfate .


Molecular Structure Analysis

The molecular formula of 2’-Iodo-2-(2-methoxyphenyl)acetophenone is C15H13IO2 . The molecular weight is 352.17 .


Chemical Reactions Analysis

2’-Iodoacetophenone may undergo a cobalt-catalyzed regioselective carbocyclization reaction with alkynes, acrylates, and acrylonitrile . 2’-Methoxyacetophenone is often used in the preparation of chalcones .


Physical And Chemical Properties Analysis

The density of 2’-Iodo-2-(2-methoxyphenyl)acetophenone is 1.546g/cm3 . It has a boiling point of 415.7ºC at 760 mmHg .

Scientific Research Applications

Orthomanganation and Iodo-demanganation

The research by Cooney et al. (2001) explored the orthomanganation of meta-substituted acetophenones and isopropyl benzoates, leading to the synthesis of ortho-[Mn(CO)4] derivatives of aryl ketones and esters. The study's notable contribution was the iodo-demanganation using iodine chloride for the synthesis of ortho-iodo arylcarbonyl compounds, including 2-iodo-3-O-substituted and other ortho-iodo acetophenones, which relates to the synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone Cooney, Gommans, Main, & Nicholson, 2001.

Photoluminescent Properties of Europium Complexes

Kumar, Makrandi, Singh, and Khatkar (2008) synthesized europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones. The study revealed that these complexes exhibit red luminescent properties upon UV light exposure, suggesting potential applications in optical devices and solid-state lamps. This research highlights the photoluminescent applications of derivatives related to 2'-Iodo-2-(2-methoxyphenyl)acetophenone Kumar, Makrandi, Singh, & Khatkar, 2008.

Safety And Hazards

2’-Iodo-2-(2-methoxyphenyl)acetophenone is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-(2-iodophenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-18-15-9-5-2-6-11(15)10-14(17)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXFXKDORUNIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642353
Record name 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodo-2-(2-methoxyphenyl)acetophenone

CAS RN

898784-89-9
Record name Ethanone, 1-(2-iodophenyl)-2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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